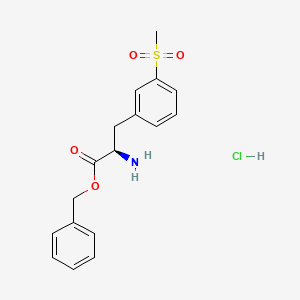
(R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 2049127-88-8. It has a molecular weight of 369.87 and its molecular formula is C17H20ClNO4S . It is a solid substance stored in dry, room temperature conditions .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Enantioselective Reactions
Stereoselective and enantioselective reactions are pivotal in the synthesis of chiral compounds, which have profound implications in drug development and materials science. Compounds similar to "(R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride" have been utilized in asymmetric synthesis, demonstrating their role in constructing chiral centers with high precision. For instance, the utilization of sulfonyl-amino acids and their derivatives in catalyzing asymmetric aldol reactions showcases their potential in creating complex, chiral molecules with specific configurations, which is crucial for the biological activity of pharmaceuticals (Abiko, 2003).
Sulfonation and Photosensitized Oxidation
Sulfonation and photosensitized oxidation processes involving phenyl sulfonyl compounds reveal the chemical versatility and reactivity of these groups, which can be applied in the synthesis of various organic molecules and materials. Such reactions are essential for modifying the chemical properties of compounds, including their solubility, reactivity, and interaction with biological systems. The study of sulfonated aromatic compounds and their behavior under different conditions provides insights into designing molecules with desired properties for specific applications (Baciocchi et al., 2008).
Antimicrobial Activity
Research on the antimicrobial activity of sulfonyl-amino acid derivatives underscores their potential in developing new antimicrobial agents. Compounds bearing sulfonyl and amino groups have been explored for their efficacy against various bacterial and fungal pathogens, highlighting the importance of such functional groups in pharmaceutical research. The discovery of novel antimicrobial compounds is crucial for addressing the challenge of antibiotic resistance, and sulfonyl-amino acid derivatives represent a promising avenue for the development of new therapies (Mickevičienė et al., 2015).
Material Science Applications
In material science, sulfonyl and amino groups play a significant role in the synthesis and modification of polymers and nanomaterials. The incorporation of these functional groups into materials can impart unique properties, such as enhanced solubility, thermal stability, and interaction with other molecules. This is particularly relevant in the development of novel nanofiltration membranes and materials for environmental remediation, where the chemical functionality of the components dictates the performance and applicability of the materials (Liu et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
benzyl (2R)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S.ClH/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13;/h2-10,16H,11-12,18H2,1H3;1H/t16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFDSGLDMSBMLX-PKLMIRHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2049127-88-8 |
Source


|
| Record name | (R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MM8628PUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2732073.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2732077.png)
![N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2732078.png)




![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2732086.png)

![2-phenyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2732091.png)
